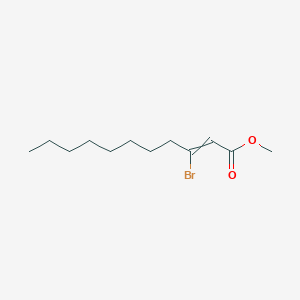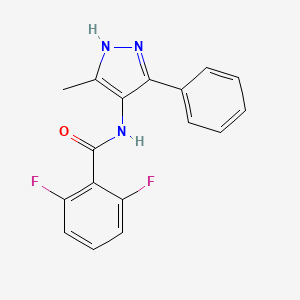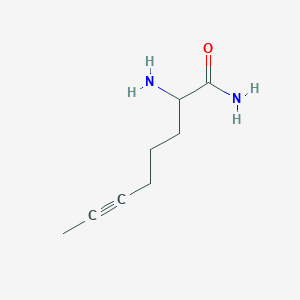![molecular formula C18H16N4 B14207952 2-[(2-Piperidin-1-ylquinolin-3-yl)methylidene]propanedinitrile CAS No. 790681-53-7](/img/structure/B14207952.png)
2-[(2-Piperidin-1-ylquinolin-3-yl)methylidene]propanedinitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-Piperidin-1-ylquinolin-3-yl)methylidene]propanedinitrile is a complex organic compound that features a quinoline ring system substituted with a piperidine moiety and a propanedinitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Piperidin-1-ylquinolin-3-yl)methylidene]propanedinitrile typically involves the condensation of 2-(piperidin-1-yl)quinoline-3-carbaldehyde with malononitrile. This reaction is often carried out under microwave-assisted conditions to enhance the reaction rate and yield . The reaction conditions generally include the use of a suitable solvent such as ethanol, and the reaction is conducted at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-[(2-Piperidin-1-ylquinolin-3-yl)methylidene]propanedinitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of piperidine-substituted quinoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and the use of appropriate solvents.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications in medicinal chemistry.
科学的研究の応用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Industry: It may be used in the development of new materials with specific properties, although this application is still under exploration.
作用機序
The mechanism of action of 2-[(2-Piperidin-1-ylquinolin-3-yl)methylidene]propanedinitrile involves its interaction with specific molecular targets. For example, as a cholinesterase inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of neurotransmitters and thereby enhancing their activity. In anticancer applications, the compound may interfere with cellular processes such as DNA replication or protein synthesis, leading to the inhibition of cancer cell growth .
類似化合物との比較
Similar Compounds
2-(Piperidin-1-yl)quinoline-3-carbaldehyde: A precursor in the synthesis of the target compound.
N-(3-chlorophenyl)-2-((8-methyl-2-(piperidin-1-yl)quinolin-3-yl)methylene)hydrazine carbothioamide: Another quinoline derivative with similar structural features.
Uniqueness
2-[(2-Piperidin-1-ylquinolin-3-yl)methylidene]propanedinitrile is unique due to its combination of a quinoline ring, a piperidine moiety, and a propanedinitrile group
特性
CAS番号 |
790681-53-7 |
|---|---|
分子式 |
C18H16N4 |
分子量 |
288.3 g/mol |
IUPAC名 |
2-[(2-piperidin-1-ylquinolin-3-yl)methylidene]propanedinitrile |
InChI |
InChI=1S/C18H16N4/c19-12-14(13-20)10-16-11-15-6-2-3-7-17(15)21-18(16)22-8-4-1-5-9-22/h2-3,6-7,10-11H,1,4-5,8-9H2 |
InChIキー |
WICCROUGNIICAE-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)C2=NC3=CC=CC=C3C=C2C=C(C#N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


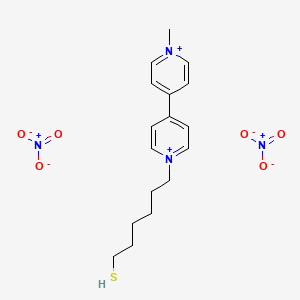
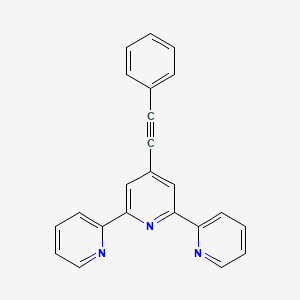
![3-Pyrrolidinol, 1-[(5-aminobenzo[b]thien-2-yl)methyl]-, (3R)-](/img/structure/B14207884.png)
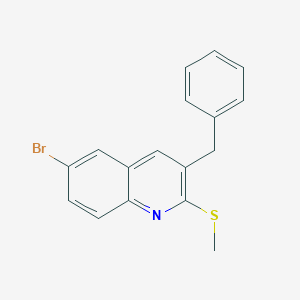
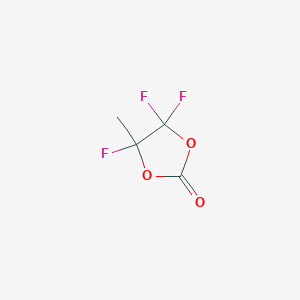
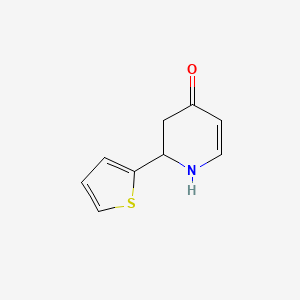
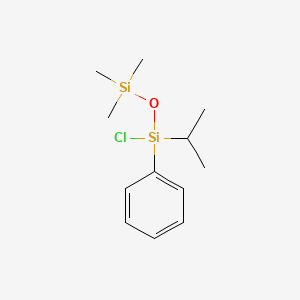

methanone](/img/structure/B14207920.png)
